2-(3-Bromophenoxy)ethylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)ethylamine typically involves the reaction of 3-bromophenol with ethylene oxide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an anhydrous solvent like acetonitrile . The specific preparation process is as follows:
- Under nitrogen protection, add 3-bromophenol (28.9 mmol), potassium carbonate (28.9 mmol), and 100 mL of dry anhydrous acetonitrile into a 250 mL four-neck flask.
- Stir the mixture for 15 minutes, then add 3.35 mL of chloroacetonitrile.
- Heat the mixture to reflux at 85°C and react for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)ethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form the corresponding ethylamine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyethylamines depending on the nucleophile used.
Oxidation Reactions: Products include nitroso or nitro derivatives of the original compound.
Reduction Reactions: Products include the corresponding ethylamine derivatives.
Scientific Research Applications
2-(3-Bromophenoxy)ethylamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)ethylamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethylamine: Similar structure but with the bromine atom at the para position.
2-(3-Chlorophenoxy)ethylamine: Similar structure but with a chlorine atom instead of bromine.
2-(3-Methylphenoxy)ethylamine: Similar structure but with a methyl group instead of bromine.
Uniqueness
2-(3-Bromophenoxy)ethylamine is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-bromophenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQSFXLELCTIFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588150 |
Source
|
Record name | 2-(3-Bromophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926211-83-8 |
Source
|
Record name | 2-(3-Bromophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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